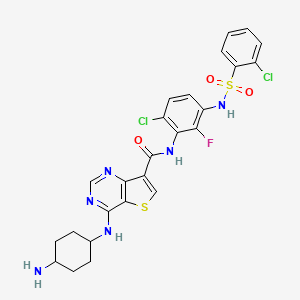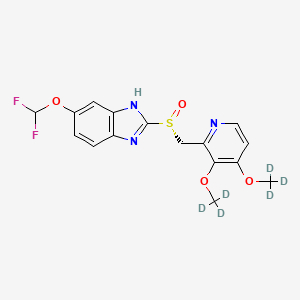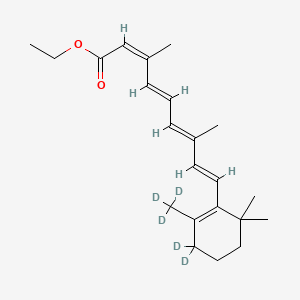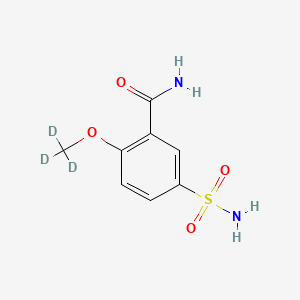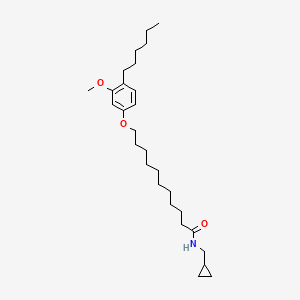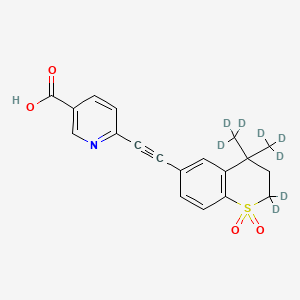
Tazarotenic acid sulfone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tazarotenic acid sulfone-d8 is a deuterated form of tazarotenic acid sulfone, a compound primarily used in biochemical and proteomics research. The molecular formula of this compound is C19H9D8NO4S, and it has a molecular weight of 363.46 . This compound is isotopically labeled, making it useful for various scientific studies, particularly those involving mass spectrometry.
Analyse Chemischer Reaktionen
Tazarotenic acid sulfone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tazarotenic acid sulfone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study the behavior of tazarotenic acid sulfone and its derivatives.
Biology: Employed in biochemical assays to investigate the metabolic pathways and interactions of tazarotenic acid sulfone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of tazarotenic acid sulfone in the body.
Wirkmechanismus
The mechanism of action of tazarotenic acid sulfone-d8 is similar to that of tazarotenic acid. Upon application, tazarotenic acid undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid. This active metabolite binds to retinoic acid receptors (RARs), specifically RARβ and RARγ, and modulates gene expression. This modulation affects cellular processes such as proliferation, differentiation, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Tazarotenic acid sulfone-d8 can be compared with other isotopically labeled compounds and retinoids:
Tazarotenic Acid: The non-deuterated form, used in similar research applications but without the isotopic labeling.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions, but with different receptor selectivity and metabolic pathways.
Adapalene: A third-generation retinoid with similar applications but distinct chemical structure and pharmacological profile.
The uniqueness of this compound lies in its isotopic labeling, which provides enhanced analytical capabilities in research settings .
Eigenschaften
Molekularformel |
C19H17NO4S |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
6-[2-[2,2-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-3H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3,10D2 |
InChI-Schlüssel |
SNSJBSLKHBITIU-YXDKRSHTSA-N |
Isomerische SMILES |
[2H]C1(CC(C2=C(S1(=O)=O)C=CC(=C2)C#CC3=NC=C(C=C3)C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


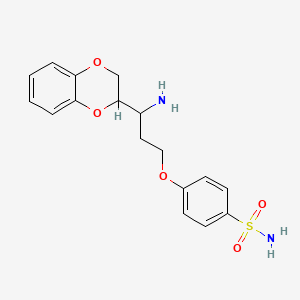
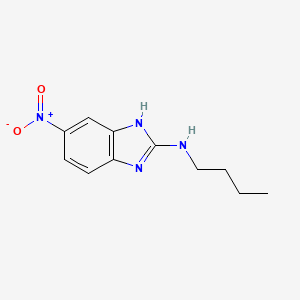
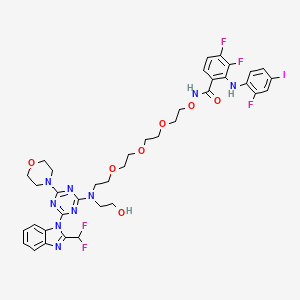
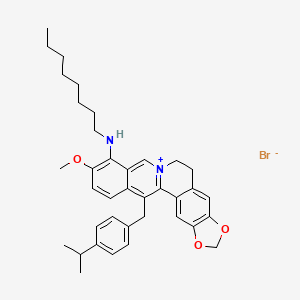
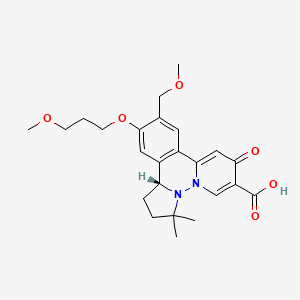
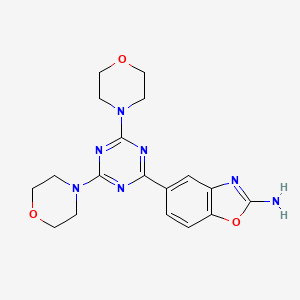
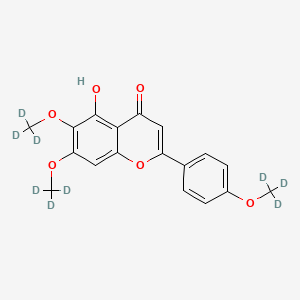
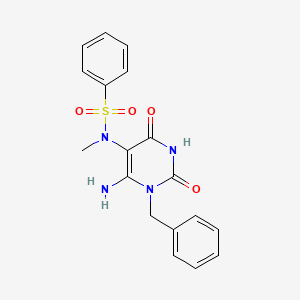
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
